Cas no 80-18-2 (Methyl benzenesulfonate)

Methyl benzenesulfonate is an effective intermediate used in various chemical syntheses due to its stable sulfonic acid group and aromatic ring. It offers a versatile platform for further modifications, enabling the production of diverse compounds with applications in pharmaceuticals, dyes, and other industries requiring tailored functional groups.
Methyl benzenesulfonate structure
Methyl benzenesulfonate structure
商品名:Methyl benzenesulfonate
CAS番号:80-18-2
MF:C7H8O3S
メガワット:172.201621055603
MDL:MFCD00014737
CID:34204
PubChem ID:6630

Methyl benzenesulfonate 化学的及び物理的性質

名前と識別子

    • Methyl benzenesulfonate
    • Benzenesulfonic acid methyl ester
    • Methyl Benzenesulfon
    • benzenesulphonic acid methyl ester
    • EINECS 201-256-8
    • methyl benzene-sulfonate
    • methyl benzenesulphonate
    • Methyl toluene-p-sulfonate
    • CS-0020960
    • B0033
    • E76340
    • Methyl ester of benzenesulphonic acid
    • NSC 06624
    • Z45457929
    • FT-0622649
    • EN300-15725
    • BRN 0908448
    • Q18500364
    • AKOS000120218
    • Methyl besylate
    • MFCD00014737
    • Methyl Benzenesulphonate; Atracurium Besilate Imp. J (EP); Atracurium Imp. J (EP); Atracurium Besilate Impurity J; Atracurium Impurity J
    • methylbenzene sulfonate
    • J-522589
    • A839862
    • METHYL BENZENE SULFONATE
    • LS-32007
    • 4-11-00-00029 (Beilstein Handbook Reference)
    • Benzenesulfonic acid methyl
    • NSC3214
    • DTXSID5052549
    • NSC-3214
    • methylbenzenesulfonate
    • 80-18-2
    • AI3-06624
    • NSC 3214
    • PS-10679
    • Benzolsulfonsauremethylester
    • BCP22900
    • SCHEMBL94530
    • Benzenesulfonic acid, methyl ester
    • CCRIS 9156
    • UNII-69X50842RM
    • 20ND3-5
    • 69X50842RM
    • methylbenzensulfonat-
    • NS00038064
    • Atracurium Besilate Imp. J (EP): Methyl Benzenesulphonate
    • DTXCID6031122
    • 20ND35
    • MDL: MFCD00014737
    • インチ: 1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3
    • InChIKey: CZXGXYBOQYQXQD-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC=CC=1)(OC)=O
    • BRN: 908448

計算された属性

  • せいみつぶんしりょう: 172.019415g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 172.019415g/mol
  • 単一同位体質量: 172.019415g/mol
  • 水素結合トポロジー分子極性表面積: 51.8Ų
  • 重原子数: 11
  • 複雑さ: 196
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.3
  • ゆうかいてん: -4 ºC
  • ふってん: 280°C(lit.)
  • フラッシュポイント: 143 ºC
  • 屈折率: 1.514-1.516
  • すいようせい: Miscible with chloroform, methanol, ethanol and ether. Immiscible with water.
  • PSA: 51.75000
  • LogP: 2.10250
  • ようかいせい: アルコール、エーテル、トリクロロメタンに可溶であり、水に微溶である。水、酸、アルカリ及びエタノール中で分解する

Methyl benzenesulfonate セキュリティ情報

Methyl benzenesulfonate 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Methyl benzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1090612-1kg
Methyl benzenesulfonate
80-18-2 98%
1kg
¥761.00 2024-07-28
Enamine
EN300-15725-0.1g
methyl benzenesulfonate
80-18-2 93%
0.1g
$19.0 2023-02-09
Enamine
EN300-15725-25.0g
methyl benzenesulfonate
80-18-2 93%
25.0g
$35.0 2023-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36300-100g
Methylbenzenesulfonate
80-18-2 98%
100g
¥84.0 2022-04-27
Apollo Scientific
OR5306-100g
Methyl benzenesulphonate
80-18-2 98%
100g
£18.00 2025-02-20
Enamine
EN300-15725-100.0g
methyl benzenesulfonate
80-18-2 93%
100.0g
$61.0 2023-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0033-500ml
Methyl benzenesulfonate
80-18-2 98.0%(GC)
500ml
¥2030.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0033-100ML
Methyl Benzenesulfonate
80-18-2 >98.0%(GC)
100ml
¥350.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M270A-500g
Methyl benzenesulfonate
80-18-2 98%
500g
¥833.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M270A-100g
Methyl benzenesulfonate
80-18-2 98%
100g
¥311.0 2022-05-30

Methyl benzenesulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Benzene
リファレンス
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Toluene ;  5 min, 120 °C
リファレンス
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
リファレンス
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

ごうせいかいろ 4

はんのうじょうけん
リファレンス
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Benzene
リファレンス
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
リファレンス
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, Tetrahedron Letters, 2020, 61(12),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lead dioxide Solvents: Dichloromethane
2.1 -
リファレンス
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

ごうせいかいろ 8

はんのうじょうけん
リファレンス
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
リファレンス
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, ChemRxiv, 2019, 1, 1-13

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Cesium fluoride (celite-supported) ;  1.5 h, 50 °C
リファレンス
CsF-Celite as an efficient heterogeneous catalyst for sulfonylation and desulfonylation of heteroatoms
Tamaddon, Fatemeh; et al, Catalysis Communications, 2011, 12(15), 1477-1482

ごうせいかいろ 11

はんのうじょうけん
1.1 8 h, 95 °C
リファレンス
A simple method for the synthesis of sulfonic esters
Bhatthula, Bharath Kumar Goud; et al, Synthetic Communications, 2020, 50(20), 3133-3148

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Methanol
リファレンス
Multistep oxidations of the unsymmetrical disulfide and thiolsulfinates: New evidence for the formation of the thionitrite and the sulfinyl derivatives as the intermediates
Oae, Shigeru; et al, Chemistry Letters, 1978, (3), 279-80

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Copper bromide (CuBr2) Solvents: Dichloromethane ;  12 h, rt
リファレンス
Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters
Wang, Yang; et al, Journal of Organic Chemistry, 2018, 83(8), 4674-4680

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  2 min, rt
1.2 4 h, rt
リファレンス
O-Methylation of carboxylic acids with streptozotocin
Zeng, Li-Yan; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5230-5233

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

Methyl benzenesulfonate Raw materials

Methyl benzenesulfonate Preparation Products

Methyl benzenesulfonate 関連文献

Methyl benzenesulfonateに関する追加情報

Methyl Benzenesulfonate: A Comprehensive Overview

Methyl benzenesulfonate, also known as methanesulfonic acid, is a versatile compound with the CAS number 80-18-2. This compound has garnered significant attention in various scientific and industrial applications due to its unique chemical properties and wide-ranging utility. In recent years, advancements in synthetic methodologies and its applications have further solidified its importance in the fields of organic chemistry, pharmaceuticals, and materials science.

The chemical structure of methyl benzenesulfonate consists of a benzene ring attached to a sulfonic acid group (-SO3H) and a methyl group (-CH3). This configuration imparts the compound with strong acidity and excellent stability, making it an ideal candidate for use as a catalyst in various reactions. Recent studies have highlighted its role in facilitating asymmetric synthesis, where it has been employed to enhance the enantioselectivity of complex molecules. Such findings underscore its potential in drug discovery and development.

In terms of synthesis, methyl benzenesulfonate can be produced through several methods, including sulfonation of toluene derivatives and direct oxidation of corresponding alcohols. The choice of synthesis route often depends on the desired purity and scale of production. Cutting-edge research has focused on optimizing these processes to improve yield and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction kinetics while minimizing byproduct formation.

One of the most notable applications of methyl benzenesulfonate is in the field of polymer chemistry. It serves as a highly effective initiator for free radical polymerization reactions, particularly in the production of polystyrene and other thermoplastics. Recent advancements have explored its use in controlled radical polymerization techniques, enabling the synthesis of polymers with tailored molecular weights and architectures. These developments have expanded its utility in manufacturing high-performance materials for aerospace, automotive, and electronics industries.

Moreover, methyl benzenesulfonate has found significant application in analytical chemistry as a reference standard for chromatographic separations. Its high purity and stability make it an ideal choice for calibrating instruments used in quality control processes across various industries. Emerging research has also explored its potential as a chiral resolving agent in enantiomeric separations, further enhancing its role in analytical workflows.

In conclusion, methyl benzenesulfonate (CAS No. 80-18-2) stands out as a multifaceted compound with diverse applications across numerous scientific disciplines. Its unique chemical properties, coupled with ongoing innovations in synthesis and application techniques, continue to drive its relevance in modern chemistry. As research progresses, it is anticipated that new discoveries will further expand the scope of this remarkable compound.

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